molecular formula C2ClFN2S B13482647 3-Chloro-4-fluoro-1,2,5-thiadiazole

3-Chloro-4-fluoro-1,2,5-thiadiazole

Cat. No.: B13482647
M. Wt: 138.55 g/mol
InChI Key: AHAQYVHPXUEQKY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and fluorine atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The choice of fluorinating agents and solvents is optimized to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1,2,5-thiadiazole
  • 3,4-Difluoro-1,2,5-thiadiazole
  • 3-Chloro-1,2,5-thiadiazole

Uniqueness

3-Chloro-4-fluoro-1,2,5-thiadiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-chloro-4-fluoro-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClFN2S/c3-1-2(4)6-7-5-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQYVHPXUEQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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